

FAK-IN-12: A Technical Guide to Interrogating FAK Scaffolding Functions

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Compound of Interest

Compound Name: *Fak-IN-12*
Cat. No.: *B12371831*

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Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Beyond its catalytic activity, FAK functions as a critical scaffolding protein, orchestrating complex signaling networks through protein-protein interactions. Distinguishing the kinase-dependent and kinase-independent (scaffolding) functions of FAK is crucial for understanding its multifaceted role in normal physiology and disease, particularly in cancer. This technical guide introduces **FAK-IN-12**, a potent FAK inhibitor, as a valuable tool for these investigations. We provide a comprehensive overview of FAK signaling, detail the properties of **FAK-IN-12**, and present experimental protocols to leverage this compound in dissecting FAK's scaffolding functions.

Introduction: The Duality of FAK - Kinase and Scaffold

Focal Adhesion Kinase is a central node in signal transduction pathways initiated by integrins and growth factor receptors.[1][2] Its function is broadly categorized into two distinct, yet often

intertwined, roles:

- **Kinase Activity:** As a tyrosine kinase, FAK autophosphorylates at tyrosine 397 (Y397) upon activation.[3] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a FAK/Src complex and subsequent phosphorylation of downstream substrates, driving signaling cascades that regulate cell motility and survival.[4]
- **Scaffolding Function:** FAK possesses multiple protein-protein interaction domains, including the N-terminal FERM domain and the C-terminal Focal Adhesion Targeting (FAT) domain.[2] These domains allow FAK to act as a molecular scaffold, bringing together various signaling molecules to form functional complexes. This scaffolding role is essential for the proper localization and activation of signaling pathways and can be independent of FAK's kinase activity.[5][6] For instance, nuclear FAK can regulate gene expression through its scaffolding function by interacting with transcription factors.[7]

The development of tools to dissect these two functions is paramount for advancing our understanding of FAK biology and for the development of more targeted therapeutics.

FAK-IN-12: A Potent FAK Inhibitor

FAK-IN-12 is a small molecule inhibitor of Focal Adhesion Kinase. It is a 2,4-diaminopyrimidine cinnamyl derivative that has been shown to potently inhibit FAK's kinase activity and the proliferation of various cancer cell lines.[8]

Quantitative Data for FAK-IN-12

The following table summarizes the key quantitative data for **FAK-IN-12** based on available literature.

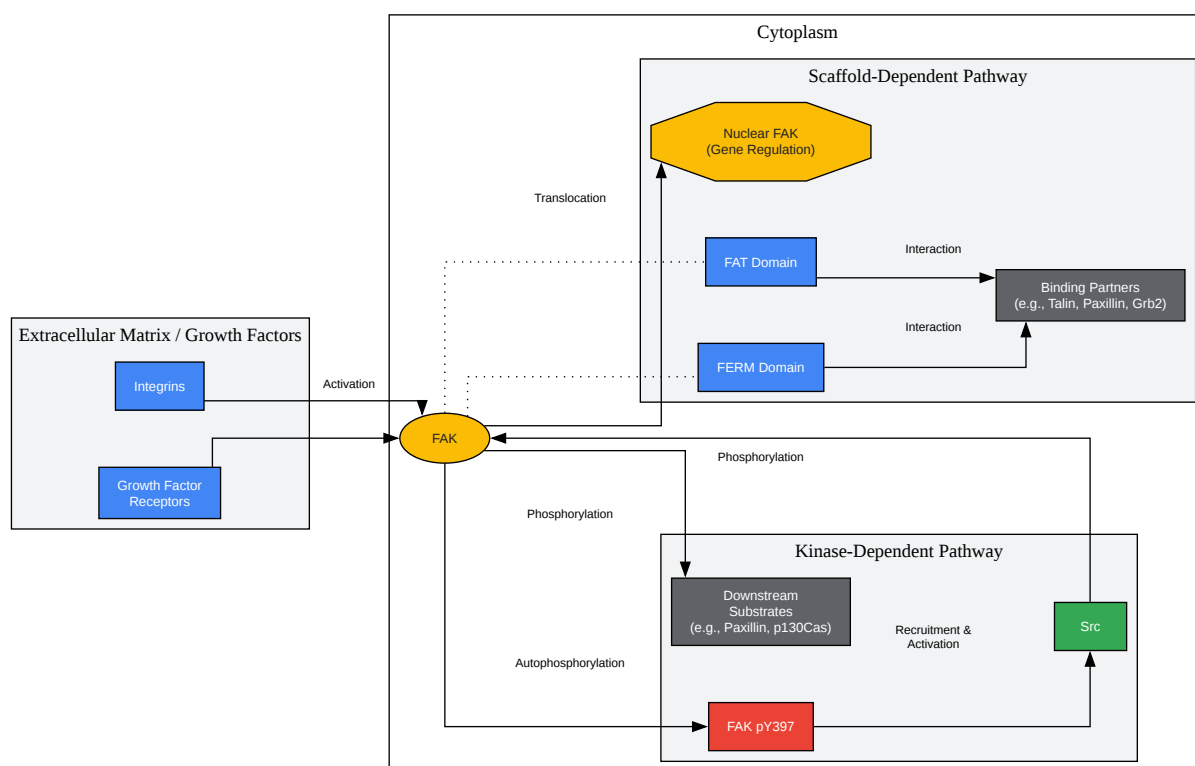
Parameter	Value	Cell Lines/Conditions	Reference
FAK Kinase Inhibition (IC50)	47 nM	in vitro kinase assay	[8]
Cell Proliferation Inhibition (IC50)	0.24 μ M	MGC-803 (gastric cancer)	[8]
0.45 μ M	HCT-116 (colorectal cancer)	[8]	
0.44 μ M	KYSE30 (esophageal squamous cell carcinoma)	[8]	

Dissecting FAK Scaffolding Functions with FAK-IN-12: Experimental Approaches

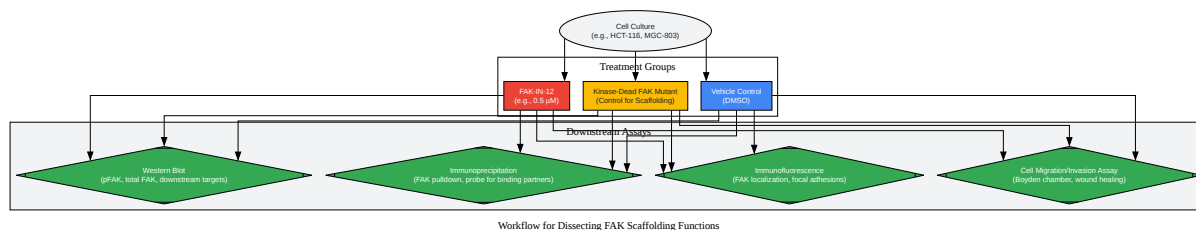
While **FAK-IN-12** is characterized as a kinase inhibitor, its utility as a tool to study scaffolding functions lies in its ability to uncouple the catalytic activity from the physical presence of the FAK protein. By inhibiting the kinase activity, researchers can investigate cellular processes that persist or are altered, which may be attributable to FAK's scaffolding role. Below are detailed experimental protocols that can be employed.

Signaling Pathways and Experimental Workflows

To effectively study the scaffolding functions of FAK using **FAK-IN-12**, it is crucial to understand the key signaling pathways and how to experimentally probe them.



FAK Signaling: Kinase vs. Scaffold



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References

- 1. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal Adhesion Kinase Signaling In Unexpected Places - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal Adhesion Kinase (FAK) tyrosine 397E mutation restores the vascular leakage defect in endothelium-specific FAK-kinase dead mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Formation with Focal Adhesion Kinase: A Mechanism to Regulate Activity and Subcellular Localization of Src Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- [5. Knock-in Mutation Reveals an Essential Role for Focal Adhesion Kinase Activity in Blood Vessel Morphogenesis and Cell Motility-Polarity but Not Cell Proliferation - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [6. Nuclear FAK: a New Mode of Gene Regulation from Cellular Adhesions - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [7. The roles of nuclear focal adhesion kinase \(FAK\) on Cancer: a focused review - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [8. medchemexpress.com](#) [medchemexpress.com]
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